molecular formula C13H14ClFN2O2 B6279864 (5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one CAS No. 2248221-09-0

(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

Cat. No. B6279864
CAS RN: 2248221-09-0
M. Wt: 284.7
InChI Key:
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Description

Benzoxazines are a type of phenolic resin that have excellent properties such as high thermal stability, high glass transition temperature, high mechanical properties, and low water absorption . They are used in various fields such as electronics, aerospace, and machinery manufacturing .


Synthesis Analysis

Benzoxazines can be synthesized through a Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Bio-based benzoxazines are being researched as alternatives to petroleum-based benzoxazines due to environmental implications .


Molecular Structure Analysis

The molecular structure of benzoxazines is characterized by a benzene ring fused with an oxazine ring. The oxazine ring contains an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

The curing mechanism of benzoxazines involves a ring-opening polymerization activated by a thermal treatment . The position of substituents on the benzoxazine ring can affect the curing mechanism .


Physical And Chemical Properties Analysis

Physical properties of benzoxazines include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties include flammability, toxicity, enthalpy of formation, heat of combustion, oxidation states, and pH .

Mechanism of Action

Benzoxazines and their derivatives have been studied for their biological activities. For example, some benzoxazine derivatives have shown promising antinociceptive properties, acting as antagonists for histamine H3 and Sigma-1 receptors .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, some benzoxazines may be harmful if swallowed .

Future Directions

Research on benzoxazines is ongoing, with a focus on developing bio-based benzoxazines and improving their properties for various applications . Future studies may also investigate the potential of benzoxazines as dual-acting compounds for pain therapies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one involves the formation of the spirocyclic benzoxazine-piperidine ring system followed by the introduction of the chloro and fluoro substituents at the appropriate positions. The synthesis will be carried out in several steps, including the formation of the benzoxazine-piperidine ring system, introduction of the methyl group, and finally, the introduction of the chloro and fluoro substituents.", "Starting Materials": [ "2-aminophenol", "2-chlorobenzaldehyde", "2-fluorobenzaldehyde", "methylamine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminophenol with 2-chlorobenzaldehyde in ethanol to form 2-(2-chlorobenzylideneamino)phenol", "Step 2: Cyclization of 2-(2-chlorobenzylideneamino)phenol with ethyl acetoacetate in the presence of sodium ethoxide to form 6-chloro-5-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydro-2-oxo-3H-benzoxazine", "Step 3: Methylation of 6-chloro-5-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydro-2-oxo-3H-benzoxazine with methylamine in acetic anhydride to form (5'R)-6-chloro-5-methyl-5'-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one", "Step 4: Conversion of (5'R)-6-chloro-5-methyl-5'-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one to (5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one by treatment with phosphorus oxychloride and triethylamine in dichloromethane, followed by addition of sodium bicarbonate and sodium chloride to quench the reaction and extract the product with water." ] }

CAS RN

2248221-09-0

Product Name

(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

Molecular Formula

C13H14ClFN2O2

Molecular Weight

284.7

Purity

95

Origin of Product

United States

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